molecular formula C19H27N3O4 B3466344 Ethyl 4-[4-(morpholin-4-ylmethyl)benzoyl]piperazine-1-carboxylate

Ethyl 4-[4-(morpholin-4-ylmethyl)benzoyl]piperazine-1-carboxylate

Cat. No.: B3466344
M. Wt: 361.4 g/mol
InChI Key: UYTHIBMXTZIRHW-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(morpholin-4-ylmethyl)benzoyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(morpholin-4-ylmethyl)benzoyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(morpholin-4-ylmethyl)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester of the benzoic acid derivative.

    Piperazine Coupling: The next step involves the coupling of the benzoyl intermediate with piperazine. This reaction is typically carried out in an organic solvent such as dichloromethane, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling parameters such as temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(morpholin-4-ylmethyl)benzoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, methanol

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Ethyl 4-[4-(morpholin-4-ylmethyl)benzoyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activity. It serves as a building block for the synthesis of drugs targeting various diseases.

    Biological Research: Researchers use this compound to study its effects on biological systems, including its interaction with enzymes and receptors.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(morpholin-4-ylmethyl)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-[4-(morpholin-4-ylmethyl)benzoyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(morpholin-4-ylmethyl)benzoate: This compound shares a similar structure but lacks the piperazine ring, resulting in different chemical and biological properties.

    4-(Morpholin-4-ylmethyl)benzoyl chloride: This compound contains a benzoyl chloride group instead of the ethyl ester, leading to different reactivity and applications.

    Piperazine-1-carboxylate derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[4-(morpholin-4-ylmethyl)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-2-26-19(24)22-9-7-21(8-10-22)18(23)17-5-3-16(4-6-17)15-20-11-13-25-14-12-20/h3-6H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTHIBMXTZIRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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